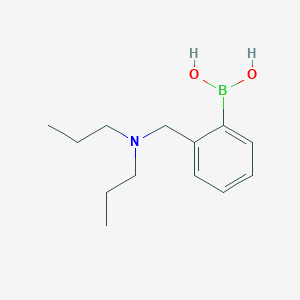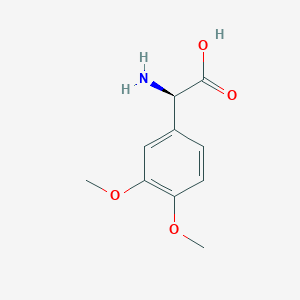
(R)-a-Amino-3,4-dimethoxybenzeneacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-α-Amino-3,4-dimethoxybenzeneacetic acid is an organic compound that belongs to the class of amino acids It features a benzene ring substituted with two methoxy groups and an amino group attached to the α-carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-α-Amino-3,4-dimethoxybenzeneacetic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a nitrile via a reaction with hydroxylamine hydrochloride and sodium acetate.
Reduction: The nitrile is then reduced to an amine using hydrogen gas and a palladium catalyst.
Formation of the Final Product: The amine is then reacted with chloroacetic acid to form ®-α-Amino-3,4-dimethoxybenzeneacetic acid.
Industrial Production Methods
Industrial production methods for ®-α-Amino-3,4-dimethoxybenzeneacetic acid often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
®-α-Amino-3,4-dimethoxybenzeneacetic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for reduction.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
®-α-Amino-3,4-dimethoxybenzeneacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of ®-α-Amino-3,4-dimethoxybenzeneacetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in the body, influencing various biochemical processes.
Pathways Involved: It is involved in pathways related to neurotransmitter synthesis and degradation, as well as oxidative stress responses.
Comparación Con Compuestos Similares
Similar Compounds
®-Mandelic Acid: Similar in structure but lacks the methoxy groups.
®-α-Hydroxyphenylacetic Acid: Similar but with a hydroxyl group instead of an amino group.
®-α-Hydroxybenzeneacetic Acid: Similar but with a hydroxyl group instead of methoxy groups.
Uniqueness
®-α-Amino-3,4-dimethoxybenzeneacetic acid is unique due to the presence of both methoxy groups and an amino group on the benzene ring, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of ®-α-Amino-3,4-dimethoxybenzeneacetic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H13NO4 |
|---|---|
Peso molecular |
211.21 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(3,4-dimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C10H13NO4/c1-14-7-4-3-6(5-8(7)15-2)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13)/t9-/m1/s1 |
Clave InChI |
HVFSBZGHEZRVGA-SECBINFHSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)[C@H](C(=O)O)N)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(C(=O)O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B11820779.png)

![4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B11820803.png)
![N-[1-(6-chloro-1-methyl-1h-indol-3-yl)ethylidene]hydroxylamine](/img/structure/B11820811.png)

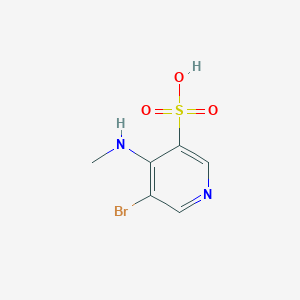

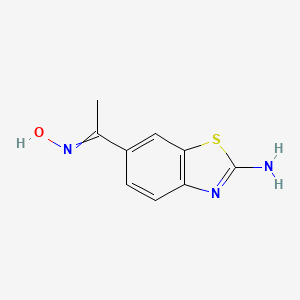
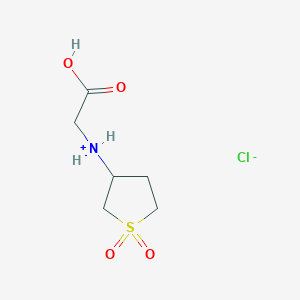
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]hept-5-enoic acid](/img/structure/B11820834.png)
![tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalate](/img/structure/B11820841.png)

![1,2-Ethanediamine, N1-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-](/img/structure/B11820851.png)
